4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-ol
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Overview
Description
4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-ol is an organic compound that features a chroman ring substituted with a boronic ester group
Preparation Methods
The synthesis of 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-ol typically involves the reaction of a chroman derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated chroman reacts with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Scientific Research Applications
4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-ol involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the boron-bound group to an electrophilic partner, such as a halogenated aromatic compound. This results in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-ol include:
4-Methoxycarbonylphenylboronic acid pinacol ester: Used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boronic ester used in organic synthesis.
The uniqueness of this compound lies in its chroman structure, which can impart specific reactivity and properties to the compound, making it valuable for specialized synthetic applications .
Properties
Molecular Formula |
C16H23BO4 |
---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-ol |
InChI |
InChI=1S/C16H23BO4/c1-14(2)15(3,4)21-17(20-14)11-6-7-13-12(10-11)16(5,18)8-9-19-13/h6-7,10,18H,8-9H2,1-5H3 |
InChI Key |
XLJIEONXCBZBRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3(C)O |
Origin of Product |
United States |
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